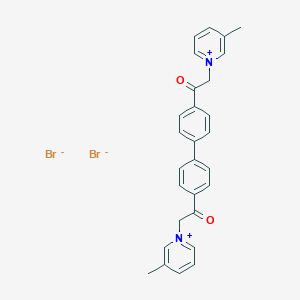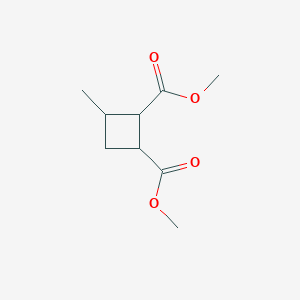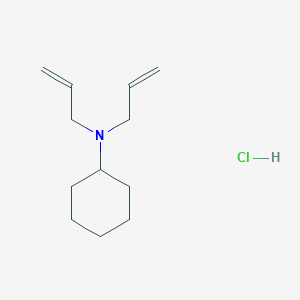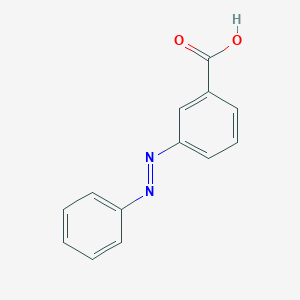
Benzoic acid, 3-(phenylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(phenylazo)-, also known as 3-phenylazobenzoic acid (PABA), is a chemical compound that has been widely used in scientific research. PABA is a yellow crystalline powder that is sparingly soluble in water and soluble in ethanol. It has a molecular weight of 277.29 g/mol and a melting point of 220-222°C.
作用機序
The mechanism of action of PABA is not well understood. It is believed that PABA can act as a hydrogen bond acceptor and donor, and can form coordination complexes with metal ions.
生化学的および生理学的効果
PABA has been shown to have antioxidant properties and can scavenge free radicals. PABA can also inhibit the growth of some microorganisms, such as Escherichia coli and Staphylococcus aureus. PABA has been used as a sunscreen agent due to its ability to absorb UV radiation.
実験室実験の利点と制限
One advantage of using PABA in lab experiments is its availability and low cost. PABA is also relatively stable and can be stored for long periods of time. However, PABA is sparingly soluble in water, which can limit its use in aqueous solutions. PABA can also be sensitive to pH changes, which can affect its properties.
将来の方向性
There are several future directions for the study of PABA. One area of research could be the development of new synthetic methods for PABA and its derivatives. Another area of research could be the investigation of the biological activity of PABA and its potential as a therapeutic agent. The use of PABA in the development of new materials, such as sensors and catalysts, could also be explored.
合成法
PABA can be synthesized by the diazotization of 3-aminobenzoic acid followed by coupling with aniline. The reaction can be catalyzed by hydrochloric acid and the product can be purified by recrystallization.
科学的研究の応用
PABA has been widely used in scientific research as a pH indicator, a fluorescent probe, and a reagent for the determination of amino acids and peptides. PABA can also be used as a model compound for the study of azo dyes and their degradation products.
特性
CAS番号 |
14474-22-7 |
|---|---|
製品名 |
Benzoic acid, 3-(phenylazo)- |
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC名 |
3-phenyldiazenylbenzoic acid |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)10-5-4-8-12(9-10)15-14-11-6-2-1-3-7-11/h1-9H,(H,16,17) |
InChIキー |
PSIKAQNVARWEFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O |
同義語 |
AZOBENZENE-3-CARBOXYLICACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



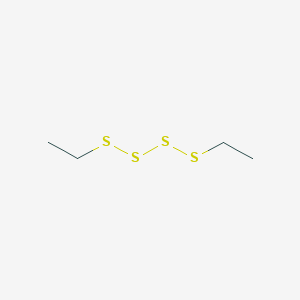
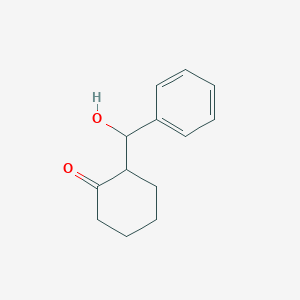
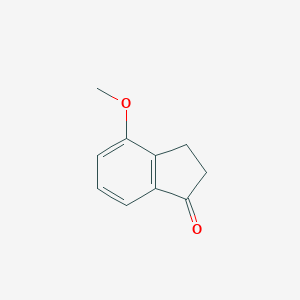
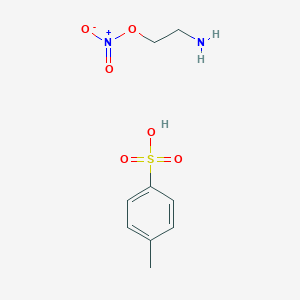


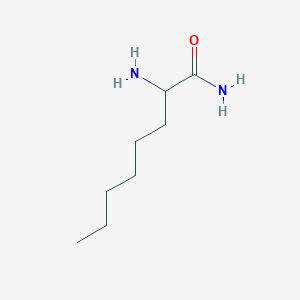

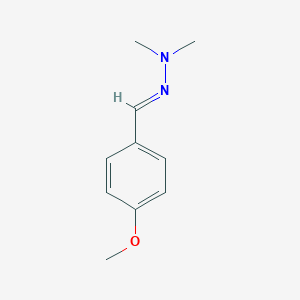
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
